Methyl 5-bromo-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

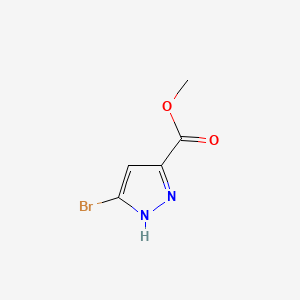

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 1H-pyrazole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids and stannanes, respectively.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Reduction: Reducing agents such as LiAlH4 in dry ether or NaBH4 in methanol.

Major Products:

Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-3-carboxylate or 5-thiocyanato-1H-pyrazole-3-carboxylate.

Coupling Products: Biaryl or vinyl-pyrazole derivatives.

Reduction Products: 5-bromo-1H-pyrazole-3-methanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 5-bromo-1H-pyrazole-3-carboxylate is recognized for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This inhibition is significant in the development of treatments for autoimmune diseases and certain cancers .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, particularly those with mutations in oncogenes like BRAF. The mechanism involves interference with critical signaling pathways that promote tumor growth .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens, including resistant strains of bacteria. Studies reveal its effectiveness in disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial survival .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including this compound, for their anticancer efficacy. The results indicated significant inhibition of melanoma cell lines through the blockade of the BRAF/ERK signaling pathway, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial efficacy, this compound was found to significantly inhibit biofilm formation and bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations ranged from 0.22 to 0.25 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of methyl 5-bromo-1H-pyrazole-3-carboxylate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromine atom and ester group can interact with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

- Methyl 5-chloro-1H-pyrazole-3-carboxylate

- Methyl 5-iodo-1H-pyrazole-3-carboxylate

- Methyl 5-fluoro-1H-pyrazole-3-carboxylate

Comparison: Methyl 5-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1328893-17-9) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent studies.

- Molecular Formula : C₅H₅BrN₂O₂

- Molecular Weight : 205.01 g/mol

- Structure : The compound features a five-membered pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate group at the 3-position.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have indicated that pyrazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation .

- Anticancer Potential : this compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, such as protein kinases and phosphatases, which are crucial for cell growth and survival.

- Interaction with Receptors : It has been shown to interact with various receptors involved in inflammation and cancer progression, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors .

- Modulation of Gene Expression : This compound may influence gene expression related to apoptosis and cell cycle regulation, leading to reduced tumor growth and enhanced cell death in malignant cells .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6 cytokines. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Case Study 3: Anticancer Activity

In vitro studies on HeLa cells revealed that treatment with this compound led to a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway.

Data Table

Eigenschaften

IUPAC Name |

methyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJSZKPUPTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855692 | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328893-17-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.